molecular formula C9H7BrN4 B1409097 (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine CAS No. 1636895-40-3

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine

Cat. No.: B1409097
CAS No.: 1636895-40-3
M. Wt: 251.08 g/mol
InChI Key: IZXGRBVAXAVCGU-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a pyrazine ring attached to the amine group. It is used in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine typically involves the reaction of 4-bromopyridine with pyrazine-2-amine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromopyridine with pyrazine-2-boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine is unique due to the presence of both a bromine atom and a pyrazine ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research fields, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-1-2-12-8(5-7)14-9-6-11-3-4-13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGRBVAXAVCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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